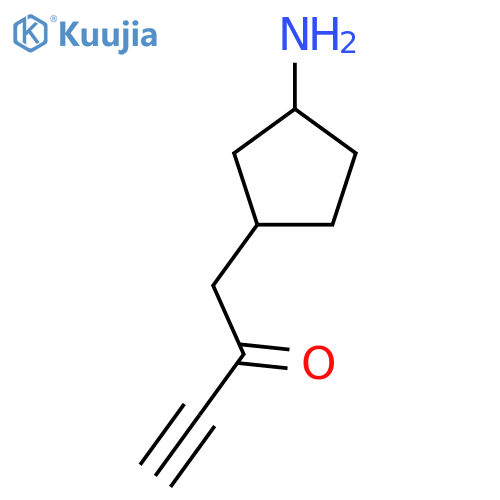Cas no 1877769-09-9 (1-(3-Aminocyclopentyl)but-3-yn-2-one)

1877769-09-9 structure
商品名:1-(3-Aminocyclopentyl)but-3-yn-2-one
1-(3-Aminocyclopentyl)but-3-yn-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-Aminocyclopentyl)but-3-yn-2-one
- 1877769-09-9
- EN300-795712
- 3-Butyn-2-one, 1-(3-aminocyclopentyl)-
-
- インチ: 1S/C9H13NO/c1-2-9(11)6-7-3-4-8(10)5-7/h1,7-8H,3-6,10H2
- InChIKey: LQHTZGVXGYUSQU-UHFFFAOYSA-N
- ほほえんだ: O=C(C#C)CC1CCC(C1)N
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3(Predicted)
- ふってん: 259.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.55±0.40(Predicted)
1-(3-Aminocyclopentyl)but-3-yn-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795712-0.25g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
| Enamine | EN300-795712-0.05g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
| Enamine | EN300-795712-10.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
| Enamine | EN300-795712-0.1g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
| Enamine | EN300-795712-1.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
| Enamine | EN300-795712-0.5g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
| Enamine | EN300-795712-5.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
| Enamine | EN300-795712-2.5g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 2.5g |
$2492.0 | 2024-05-22 |
1-(3-Aminocyclopentyl)but-3-yn-2-one 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1877769-09-9 (1-(3-Aminocyclopentyl)but-3-yn-2-one) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量